1,4-Dibromo-2,6-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
1,4-dibromo-2,6-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H |
InChI Key |
ACIODXNLNXYRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=C2Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dibromo 2,6 Naphthyridine and Analogous Halogenated 2,6 Naphthyridines
De Novo Construction Approaches to the 2,6-Naphthyridine (B1209661) Scaffold
The formation of the 2,6-naphthyridine ring system from acyclic or monocyclic precursors is a critical first step in the synthesis of its halogenated derivatives. These de novo approaches build the bicyclic core through carefully designed multi-step sequences or elegant cyclization reactions.
Multi-Step Synthesis via Pyridine (B92270) Precursors (e.g., from 4-cyano-3-pyridylacetonitrile)
A prominent and well-documented route to the 2,6-naphthyridine core begins with pyridine derivatives, most notably 4-cyano-3-pyridylacetonitrile. derpharmachemica.comcdnsciencepub.com This multi-step pathway provides a reliable method for accessing functionalized 2,6-naphthyridines that can be further elaborated. derpharmachemica.com The general sequence involves the initial construction of a substituted pyridine ring, which then undergoes cyclization to form the second ring of the naphthyridine system.
For instance, the synthesis of 4-methyl-2,6-naphthyridine (B15350474) begins with the methylation of the side chain's methylene (B1212753) group in 4-cyano-3-pyridylacetonitrile to produce 2-(4-cyano-3-pyridyl)propionitrile. cdnsciencepub.com This precursor is then subjected to a series of transformations, including cyclization, diazotization, and dehalogenation, to yield the final product. cdnsciencepub.com This strategic approach highlights the importance of pyridine-based starting materials in the systematic construction of the more complex 2,6-naphthyridine scaffold.
Cyclization Reactions for Ring System Formation
Cyclization is the key bond-forming event that establishes the bicyclic 2,6-naphthyridine framework. Various strategies have been developed to achieve this transformation efficiently.
One effective method involves the treatment of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide in an appropriate solvent like ether. derpharmachemica.comcdnsciencepub.com This reaction prompts an intramolecular cyclization to form an amino-bromo-2,6-naphthyridine derivative. derpharmachemica.com For example, 4-cyano-3-pyridylacetonitrile cyclizes to yield 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com This specific reaction is foundational for producing precursors amenable to further halogenation.
| Starting Material | Reagent | Product | Yield | Reference |
| 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr, Ether | 3-Amino-1-bromo-2,6-naphthyridine | 80.3% | derpharmachemica.com |
| 2-(4-Cyano-3-pyridyl)propionitrile | Anhydrous HBr, Ether | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | 79.8% | cdnsciencepub.comscispace.com |
More advanced and mechanistically distinct approaches include rhodium-catalyzed [2+2+2] dehydrogenative cycloadditions. rsc.orgrsc.org This method utilizes cyano-yne-allene substrates which, in the presence of a rhodium catalyst like [RhCl(PPh₃)₃], undergo a cycloaddition followed by a dehydrogenation process to directly form the unsaturated, fused pyridine ring system of the 2,6-naphthyridine scaffold. rsc.orgrsc.orgresearchgate.net This domino reaction enables the formation of three new bonds in a single process. researchgate.net
Regioselective Bromination Strategies
Achieving the desired 1,4-dibromo substitution pattern on the 2,6-naphthyridine ring requires precise control over the bromination reactions. The electronic nature of the naphthyridine core and the strategic use of directing groups are crucial for regioselectivity.
Diazotization-Induced Bromination Pathways
A common and effective method for introducing a bromine atom at a specific position on the naphthyridine ring is through a Sandmeyer-type reaction involving the diazotization of an amino group. This pathway is particularly useful for converting the 3-amino-1-bromo-2,6-naphthyridine intermediates, generated from the cyclization of pyridylacetonitriles, into dibromo derivatives. derpharmachemica.comscispace.com
The process involves treating the amino-bromo-naphthyridine with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr). derpharmachemica.comcdnsciencepub.com The amino group is converted into a diazonium salt, which is an excellent leaving group and is subsequently displaced by a bromide ion from the reaction medium. This sequence transforms 3-amino-1-bromo-2,6-naphthyridine into 1,3-dibromo-2,6-naphthyridine. derpharmachemica.com A similar transformation is used to convert 3-amino-1-bromo-4-methyl-2,6-naphthyridine into 1,3-dibromo-4-methyl-2,6-naphthyridine. cdnsciencepub.comscispace.com
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Amino-1-bromo-2,6-naphthyridine | NaNO₂, HBr | 1,3-Dibromo-2,6-naphthyridine | 72% | derpharmachemica.com |
| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | NaNO₂, HBr | 1,3-Dibromo-4-methyl-2,6-naphthyridine | 77.2% | scispace.com |
Direct Bromination and Halogenation Mechanisms
Direct bromination of the 2,6-naphthyridine ring can also occur, sometimes as an unexpected side reaction during other transformations. An interesting case of direct bromination has been observed during the diazotization of 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com The formation of a tribromo derivative, 1,3,4-tribromo-2,6-naphthyridine, was reported as a side product. derpharmachemica.com
The proposed mechanism for this unexpected bromination involves an electrophilic substitution at the C-4 position. derpharmachemica.com It is believed that the reaction between nitrous acid and hydrobromic acid, the reagents used for diazotization, can liberate elemental bromine (Br₂). derpharmachemica.com
2HNO₂ + 2HBr → Br₂ + 2NO + 2H₂O
This in situ generated bromine can then act as an electrophile. The diazotization of the amino group at C-3 is a relatively slow process due to the electron-withdrawing nature of the adjacent ring nitrogen, which reduces the nucleophilicity of the amino group. derpharmachemica.com This slow diazotization allows the competing electrophilic bromination at the electron-rich C-4 position to occur first, leading to the formation of the tribrominated product. derpharmachemica.com This finding demonstrates a potential pathway for direct halogenation at the C-4 position under specific acidic and oxidative conditions.
Green Chemistry Principles Applied to 1,4-Dibromo-2,6-naphthyridine Synthesis
The application of green chemistry principles to the synthesis of complex heterocyclic compounds is of growing importance. For the synthesis of 2,6-naphthyridine derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a key green technology. derpharmachemica.comscispace.com
The synthesis of 2,6-naphthyridines and their bromo-derivatives from 4-cyano-3-pyridylacetonitrile has been successfully adapted to use microwave irradiation. derpharmachemica.comscispace.com This approach offers several advantages over conventional heating methods, including significantly reduced reaction times, improved reaction yields, and higher product purity. derpharmachemica.com For example, the conversion of 1,3-dibromo-4-methyl-2,6-naphthyridine to its dihydrazino derivative using hydrazine (B178648) hydrate (B1144303) was accomplished in just 15 minutes in a microwave oven, compared to what would typically be a much longer process with conventional heating. scispace.com
By promoting energy efficiency and reducing reaction times, microwave-assisted synthesis represents a more sustainable and environmentally benign method for preparing these important heterocyclic scaffolds. derpharmachemica.com This methodology aligns with the core principles of green chemistry by being simple, mild, and efficient. derpharmachemica.comscispace.com
Comparative Analysis of Synthetic Efficiencies and Selectivities
The synthesis of dibrominated 2,6-naphthyridines has been approached through various methodologies, primarily involving the construction of the naphthyridine core followed by halogenation. A prominent strategy starts from pyridine derivatives, which undergo cyclization and subsequent functional group manipulations. Key differences in efficiency and selectivity arise from the choice of reaction conditions (conventional heating vs. microwave irradiation) and the nature of the starting materials and reagents.
A prevalent synthetic route to 1,3-Dibromo-2,6-naphthyridine begins with 4-cyano-3-pyridylacetonitrile. derpharmachemica.com This precursor undergoes cyclization in the presence of anhydrous hydrogen bromide to yield 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com Subsequent diazotization of the amino group, using sodium nitrite in hydrobromic acid, furnishes the target 1,3-dibromo-2,6-naphthyridine. derpharmachemica.com This two-step process highlights a key selectivity challenge: the sequential and regioselective introduction of bromine atoms.
Conventional vs. Microwave-Assisted Synthesis
A significant advancement in the synthesis of these compounds is the application of microwave irradiation, which offers a more sustainable and efficient alternative to conventional heating methods. derpharmachemica.com Research has demonstrated that microwave-assisted synthesis can lead to excellent yields and high-purity products under environmentally friendly conditions. derpharmachemica.com
For instance, the cyclization of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation for a few minutes yields 3-amino-1-bromo-2,6-naphthyridine in 80.3% yield. derpharmachemica.com The subsequent diazotization to 1,3-dibromo-2,6-naphthyridine proceeds with a 72% yield. derpharmachemica.com A modified workup involving chromatography has been reported to increase the yield of this final step to 82%. derpharmachemica.com
The synthesis of the methylated analogue, 1,3-Dibromo-4-methyl-2,6-naphthyridine , follows a similar pathway starting from 2-(4-cyano-3-pyridyl)propionitrile. The diazotization step to yield the final product is reported with a high yield of 77.2% under conventional conditions, and an even higher 83.3% yield is documented in another study. cdnsciencepub.comcdnsciencepub.com
Selectivity Considerations
The selectivity of the halogenation is a critical aspect of these syntheses. In the pathway starting from 4-cyano-3-pyridylacetonitrile, the first bromine atom is introduced at the 1-position during the initial cyclization. The second bromine atom replaces the amino group at the 3-position via a Sandmeyer-type reaction (diazotization followed by treatment with a bromide source). This stepwise approach ensures high regioselectivity for the 1,3-dibromo isomer.
Interestingly, during the diazotization of 3-amino-1-bromo-2,6-naphthyridine, a minor, more heavily halogenated side product, 1,3,4-tribromo-2,6-naphthyridine , has been identified, indicating that under the reaction conditions, electrophilic bromination of the pyridine ring can occur, albeit to a lesser extent. derpharmachemica.com
The table below provides a comparative summary of the synthetic efficiencies for producing 1,3-dibromo-2,6-naphthyridine and its 4-methyl analogue.
Interactive Data Table: Comparative Synthesis of Halogenated 2,6-Naphthyridines
| Target Compound | Starting Material | Method | Key Reagents | Reported Yield | Reference |
| 1,3-Dibromo-2,6-naphthyridine | 3-Amino-1-bromo-2,6-naphthyridine | Conventional Diazotization | NaNO₂, HBr | 72% | derpharmachemica.com |
| 1,3-Dibromo-2,6-naphthyridine | 3-Amino-1-bromo-2,6-naphthyridine | Conventional Diazotization (with chromatography) | NaNO₂, HBr | 82% | derpharmachemica.com |
| 1,3-Dibromo-4-methyl-2,6-naphthyridine | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Conventional Diazotization | NaNO₂, HBr | 77.2% | cdnsciencepub.com |
| 1,3-Dibromo-4-methyl-2,6-naphthyridine | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Conventional Diazotization | NaNO₂, HBr | 83.3% | cdnsciencepub.com |
| 3-Amino-1-bromo-2,6-naphthyridine | 4-Cyano-3-pyridylacetonitrile | Microwave-Assisted Cyclization | HBr (anhydrous) | 80.3% | derpharmachemica.com |
Mechanistic Insights and Chemical Reactivity of 1,4 Dibromo 2,6 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, allowing for the displacement of a leaving group, in this case, a bromine atom, by a nucleophile. The inherent electron deficiency of the pyridine (B92270) rings within the naphthyridine system makes it particularly susceptible to this type of reaction.
Differential Reactivity of Bromine Atoms
In 1,4-dibromo-2,6-naphthyridine, the two bromine atoms are not electronically equivalent. The positions adjacent to the ring nitrogen (C-1 and C-5/C-7 in the parent naphthyridine system) are more activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. This is a well-established principle in the chemistry of N-heterocycles. wikipedia.org
While direct studies on this compound are not extensively documented in the reviewed literature, strong inferences can be drawn from the reactivity of the closely related isomer, 1,3-dibromo-2,6-naphthyridine. In this analog, the bromine atom at the C-1 position exhibits significantly greater reactivity towards nucleophiles compared to the bromine at the C-3 position. This preferential reactivity is attributed to the greater activation by the adjacent nitrogen atom at position 2. This principle suggests that in this compound, the bromine atom at the C-1 position would be the more reactive site for nucleophilic displacement.
Substitution with Diverse Nucleophiles
The activated nature of the bromine atoms in dibromonaphthyridines allows for their substitution by a variety of nucleophiles. Drawing parallels from the reactivity of 1,3-dibromo-2,6-naphthyridine, it is anticipated that this compound would react with nucleophiles such as hydrazine (B178648) and alkoxides.
For instance, the reaction of 1,3-dibromo-2,6-naphthyridine with hydrazine hydrate (B1144303) in dioxane at room temperature results in the substitution of both bromine atoms to yield 1,3-dihydrazino-2,6-naphthyridine. This reaction proceeds in quantitative yield, highlighting the high reactivity of the halogens. Similarly, treatment of 1,3-dibromo-2,6-naphthyridine with a methanolic solution of sodium hydroxide (B78521) leads to the selective substitution of the more reactive C-1 bromine to form 3-bromo-1-methoxy-2,6-naphthyridine.
Based on these examples, the following table outlines the expected reactivity of this compound with these nucleophiles, assuming preferential reaction at the C-1 position.
| Nucleophile | Expected Product (Monosubstitution at C-1) |
| Hydrazine | 1-hydrazino-4-bromo-2,6-naphthyridine |
| Sodium Methoxide | 1-methoxy-4-bromo-2,6-naphthyridine |
Investigation of Reaction Kinetics and Thermodynamics
A thorough understanding of the kinetics and thermodynamics of SNAr reactions is crucial for optimizing reaction conditions and predicting outcomes. The rate of these reactions is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the electronic properties of the aromatic substrate. masterorganicchemistry.com
Generally, the SNAr mechanism proceeds via a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the nitrogen atoms in the naphthyridine ring, stabilize this negatively charged intermediate, thereby accelerating the reaction.
While specific kinetic and thermodynamic data for this compound are not available in the surveyed literature, studies on analogous systems like substituted pyridines provide valuable insights. For instance, kinetic studies on the SNAr reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have shown that the reactions proceed through a mechanism where the initial nucleophilic attack is the rate-determining step. nih.gov Computational studies using Density Functional Theory (DFT) can also be employed to model reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction mechanism. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions offer a powerful tool for the introduction of a wide range of substituents at the bromine-bearing carbon atoms.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used for the formation of biaryl structures and other C-C bonds.
While specific examples of Suzuki-Miyaura coupling on this compound are not detailed in the available literature, the general principles of this reaction are well-established for dihalogenated heteroaromatic compounds. The regioselectivity of the coupling on a dihalo substrate can often be controlled by tuning the reaction conditions, such as the palladium catalyst, ligand, base, and solvent. rsc.org For instance, in the Suzuki-Miyaura coupling of 2,6-dichloropyridine (B45657) with alkyl boronic pinacol (B44631) esters, exhaustive coupling to form the 2,6-dialkylpyridine can be achieved under optimized conditions. nih.gov
Given the differential reactivity of the bromine atoms in this compound, it is plausible that a stepwise or selective monocoupling could be achieved. The more reactive C-1 position would be expected to undergo coupling first, allowing for the synthesis of 1-aryl-4-bromo-2,6-naphthyridines. Subsequent coupling at the C-4 position with a different boronic acid could then lead to the synthesis of unsymmetrically substituted 1,4-diaryl-2,6-naphthyridines.
The following table presents a hypothetical example of a Suzuki-Miyaura coupling on this compound.
| Reactants | Catalyst System | Product |
| This compound + Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-Phenyl-4-bromo-2,6-naphthyridine |
Stille Coupling for Arylation and Alkynylation
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org
Similar to the Suzuki-Miyaura coupling, specific applications of the Stille coupling to this compound are not readily found in the surveyed literature. However, the general utility of this reaction for the functionalization of halo-N-heterocycles is well-documented. The Stille reaction can be used for both arylation and alkynylation, depending on the nature of the organostannane reagent. wikipedia.org
For this compound, a selective Stille coupling at the more reactive C-1 position could be envisioned, followed by a second coupling at the C-4 position. This would allow for the introduction of different aryl or alkynyl groups in a controlled manner. For example, reaction with an aryltributylstannane would lead to an arylated product, while reaction with an alkynyltributylstannane would introduce an alkynyl substituent.
The table below illustrates a potential Stille coupling reaction for the arylation of this compound.
| Reactants | Catalyst System | Product |
| This compound + Phenyltributylstannane | Pd(PPh3)4 | 1-Phenyl-4-bromo-2,6-naphthyridine |
Sonogashira Coupling for Ethynylation
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
General Mechanism: The catalytic cycle is understood to involve two interconnected cycles, one for palladium and one for copper. libretexts.org
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl complex.
Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide transfers its acetylide group to the Pd(II)-aryl complex, regenerating the Cu(I) catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle. libretexts.org
Predicted Reactivity of this compound: In this compound, the two bromine atoms are in chemically distinct environments. The bromine at the C4 position is adjacent to a nitrogen atom, while the bromine at the C1 position is also alpha to a ring nitrogen. The electron-withdrawing nature of the pyridine rings activates the C-Br bonds towards oxidative addition. Based on studies of similar heterocyclic systems, the C-Br bond at the C4 position is expected to be more reactive than the one at C1 due to the electronic influence of the adjacent nitrogen atom. This differential reactivity could potentially allow for selective mono-ethynylation at the C4 position under carefully controlled conditions (e.g., lower temperatures, shorter reaction times, or sub-stoichiometric amounts of the alkyne). Achieving di-ethynylation would likely require more forcing conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. libretexts.org
General Mechanism: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.org
Oxidative Addition: The active Pd(0) complex, typically bearing bulky, electron-rich phosphine (B1218219) ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II)-amido-aryl complex, which releases the arylamine product and regenerates the Pd(0) catalyst. libretexts.org
Predicted Reactivity of this compound: Similar to the Sonogashira coupling, the two bromine atoms of this compound would exhibit different reactivities in the Buchwald-Hartwig amination. The C4-Br bond is anticipated to be more susceptible to initial oxidative addition by the palladium catalyst. This would allow for a regioselective mono-amination at the C4 position. Subsequent amination at the C1 position to form a diamino-2,6-naphthyridine would require harsher reaction conditions, such as higher temperatures or a stronger base/ligand system.
Optimization of Catalytic Systems and Reaction Conditions
For both Sonogashira and Buchwald-Hartwig reactions involving this compound, careful optimization would be crucial for controlling selectivity and maximizing yield.
| Parameter | Sonogashira Coupling Considerations | Buchwald-Hartwig Amination Considerations |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) |
| Copper Co-catalyst | CuI (for traditional Sonogashira) | Not applicable |
| Base | Amine bases (e.g., Et₃N, i-Pr₂NH) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) |
| Solvent | THF, DMF, Toluene | Toluene, Dioxane, THF |
| Temperature | Room temperature to moderate heating | Moderate to high heating (e.g., 80-110 °C) |
This table presents general conditions and would require specific experimental optimization for the target substrate.
Key optimization strategies would involve screening different generations of Buchwald-Hartwig ligands, which are known to dramatically increase reaction rates and scope. wikipedia.org For Sonogashira coupling, copper-free conditions could also be explored to avoid potential side reactions like alkyne homocoupling. nih.gov Controlling the stoichiometry of the coupling partners would be the primary method for achieving selective mono-functionalization over di-functionalization.
Carbon-Hydrogen (C-H) Activation and Directed Functionalization
Direct C-H activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. These reactions typically employ transition metal catalysts that can selectively cleave C-H bonds, often guided by a directing group on the substrate. While no specific C-H activation studies on this compound have been reported, the reactivity of the core 2,6-naphthyridine (B1209661) scaffold can be predicted.
Rhodium-Catalyzed C-H Activation-Annulation Pathways
Rhodium catalysts, particularly in their +3 oxidation state (e.g., [Cp*RhCl₂]₂), are highly effective for C-H activation, especially in annulation reactions with alkynes or alkenes. These reactions are typically directed by a coordinating group, such as a pyridine nitrogen.
Predicted Reactivity of the 2,6-Naphthyridine Core: The nitrogen atoms of the 2,6-naphthyridine ring can act as endogenous directing groups. In the 2,6-naphthyridine system, the most acidic and sterically accessible C-H bonds are at the C3 and C7 positions, which are ortho to the N2 and N6 atoms, respectively. A rhodium catalyst would likely coordinate to one of the nitrogen atoms and activate the adjacent C-H bond, leading to the formation of a rhodacycle intermediate. This intermediate could then undergo insertion with an alkyne or alkene coupling partner, followed by reductive elimination to yield a new annulated ring system. The presence of bromine atoms at C1 and C4 would likely disfavor C-H activation at the adjacent C8 and C5 positions due to steric hindrance and potential electronic effects.
Palladium-Catalyzed C-H Activation Processes
Palladium catalysis is widely used for a diverse range of C-H functionalization reactions, including arylation, alkenylation, and acetoxylation. These reactions can proceed through various mechanisms, often involving a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. Similar to rhodium, palladium-catalyzed C-H activation is often guided by a directing group.
Predicted Reactivity of the 2,6-Naphthyridine Core: For the 2,6-naphthyridine skeleton, the intrinsic directing ability of the ring nitrogens would again favor C-H activation at the C3 and C7 positions. Palladium-catalyzed processes could be used to introduce aryl or vinyl groups at these positions. The choice of oxidant, ligands, and reaction conditions would be critical in determining the reaction outcome. The bromine substituents at C1 and C4 would likely remain intact under many C-H activation conditions, offering handles for subsequent orthogonal cross-coupling reactions.
Regioselectivity in C-H Bond Functionalization
The regioselectivity of C-H functionalization on the this compound scaffold would be governed by a combination of factors:
Directing Group Ability: The primary directing groups are the two nitrogen atoms (N2 and N6). These will strongly direct metalation to their ortho positions.
Inherent Acidity: The C-H bonds at C3 and C7 are inherently more electron-deficient and acidic due to their position alpha to the ring nitrogens, making them more susceptible to cleavage.
Steric Hindrance: The bulky bromine atoms at C1 and C4 would sterically hinder any potential C-H activation at the adjacent C8 and C5 positions.
Electronic Effects: The electron-withdrawing nature of the bromine atoms would further increase the acidity of the remaining C-H protons on the ring, potentially lowering the activation barrier for C-H cleavage.
Advanced Research Applications of 2,6 Naphthyridine Scaffolds Derived from 1,4 Dibromo 2,6 Naphthyridine
Organic Electronic and Optoelectronic Materials
The unique electronic structure of the 2,6-naphthyridine (B1209661) ring system, characterized by two fused pyridine (B92270) rings, imparts favorable properties for use in organic electronic devices. These derivatives are explored for their ability to transport electrons efficiently, a key requirement for various applications.
Derivatives of 2,6-naphthyridine have been successfully incorporated into organic light-emitting diodes (OLEDs) as electron transport materials (ETMs). The electron-deficient character of the naphthyridine core facilitates the injection and transport of electrons from the cathode to the emissive layer of the device.
Researchers have designed and synthesized novel iridium(III) complexes incorporating naphthyridine-based ligands. These complexes have been employed as emitters in OLEDs, demonstrating impressive performance. For instance, a series of four new naphthyridine-based iridium(III) complexes were developed, leading to OLEDs with maximum external quantum efficiencies (EQEmax) exceeding 30%. rsc.org One device, utilizing (mtfmpp)2Ir(mmND) as the dopant in a double emissive layer, achieved an EQEmax of 32.3% and an exceptionally high brightness of 242,548 cd m−2. rsc.org These results highlight the potential of 2,6-naphthyridine scaffolds in creating highly efficient and bright OLEDs with low efficiency roll-off. rsc.org
| Emitter Compound | Maximum External Quantum Efficiency (EQEmax) | Maximum Brightness (cd m−2) | Emission Peak (nm) |
|---|---|---|---|
| (dfpmp)2Ir(mmND) | >30% | Not specified | 521 |
| (mtfmpp)2Ir(mmND) | 32.3% | 242,548 | Not specified |
| (tfmptp)2Ir(mmND) | >30% | Not specified | Not specified |
| (mtfmptp)2Ir(mmND) | >30% | Not specified | 600 |
The 2,6-naphthyridine scaffold allows for the rational design of materials with tailored opto-electrical properties. By strategically modifying the peripheral functional groups attached to the core, researchers can fine-tune key parameters such as emission color, energy levels, and charge transport characteristics. This tunability is crucial for optimizing device performance.
For example, in the aforementioned iridium(III) complexes, systematic chemical modifications allowed for the tuning of emission peak wavelengths across the visible spectrum, from green (521 nm) to red (600 nm). rsc.org These complexes maintained high photoluminescence quantum yields (PLQYs) of 80–85% in solution. rsc.org Similarly, the unique absorption and emission properties of 2,6-bis(arylethynyl)pyridine scaffolds, which can be derived from the dibromo precursor, position them as versatile building blocks for developing receptor molecules and functional materials. nih.gov The ability to modify the functional groups appended to the arylethynyl units provides a method for tuning fluorescence responses. nih.gov Computational studies on other naphthyridine isomers have also shown that their energy gaps can be engineered for desirable optoelectronic applications through derivative design. nih.gov
The development of novel π-conjugated charge transfer mediators is a primary focus in materials science. rsc.org Due to their electron-deficient nature, 2,6-naphthyridine derivatives are promising candidates for n-type (electron-transporting) or bipolar (transporting both electrons and holes) semiconductors.
A series of small molecules based on 2,6-naphthyridine and 2,6-naphthyridine-1,5-dione bearing electron-withdrawing groups have been synthesized and characterized. semanticscholar.orgacs.org These materials exhibited typical bipolar or n-type electron transport behavior in Organic Field-Effect Transistors (OFETs). semanticscholar.orgacs.org The measured mobilities for these materials were significant, with hole mobility reaching up to 0.021 cm2 V-1 s-1 and electron mobility up to 0.019 cm2 V-1 s-1. semanticscholar.orgacs.org Furthermore, computational analysis of thiophene-substituted naphthyridine crystalline materials suggests they are a promising class of organic π-conjugated systems capable of self-assembling into one-dimensional stacking motifs, which are highly sought after for efficient charge propagation. rsc.org Theoretical studies also indicate that 2,6-naphthyridine-based compounds considered as hole transport materials (HTMs) for perovskite solar cells have suitable energy level alignment and potentially high hole mobilities, comparable to or even higher than the standard material Spiro-OMeTAD. nih.gov
| Compound Type | Transport Type | Max. Hole Mobility (μh) (cm2 V-1 s-1) | Max. Electron Mobility (μe) (cm2 V-1 s-1) |
|---|---|---|---|
| 2,6-naphthyridine derivatives | Bipolar / n-type | 0.021 | 0.019 |
| 2,6-naphthyridine-1,5-dione derivatives | Bipolar / n-type | 0.021 | 0.019 |
Supramolecular Chemistry and Host-Guest Systems
In supramolecular chemistry, non-covalent interactions are used to construct large, well-defined assemblies from smaller molecular components. mdpi.com The 2,6-naphthyridine unit, with its two nitrogen atoms acting as ligand sites, is an excellent building block for creating architecturally complex supramolecular structures and host-guest systems. thno.orgnih.gov
The rigid structure and defined coordination vectors of the 2,6-naphthyridine scaffold make it an ideal component for the synthesis of complex ligands for coordination polymers and other supramolecular structures. researchgate.net Starting from 1,4-dibromo-2,6-naphthyridine, subsequent reactions can introduce coordinating groups, leading to the formation of bidentate or multidentate ligands.
For instance, rigid naphthyridine-bis(carbene) ligands have been synthesized. acs.org These ligands are capable of chelating metal ions, such as Cu(I) and Ag(I), to form mononuclear, trigonal planar complexes. The defined geometry of the naphthyridine backbone enforces a specific coordination environment around the metal center, which is a key principle in the design of functional supramolecular systems. acs.org The synthesis of conjugated polymers incorporating the 2,6-naphthyridine unit is also an active area of research, aiming to create materials with combined electronic and structural functions. researchgate.net
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govfrontiersin.org The properties of MOFs are highly dependent on the geometry of the organic linker. While specific examples of MOFs built directly from 1,4-disubstituted-2,6-naphthyridine are not extensively detailed in the provided sources, the principles of MOF design strongly support its utility. The related 2,6-naphthalenedicarboxylate ligand is widely used to create lanthanide-based MOFs with applications in luminescence and sensing. nih.gov
The well-defined angle and distance between the two nitrogen atoms in the 2,6-naphthyridine scaffold make it a predictable and reliable linker for constructing coordination polymers. mdpi.com The rigidity of the fused ring system helps in the formation of ordered, crystalline frameworks. By choosing appropriate metal centers, it is possible to create porous materials with potential applications in gas storage, separation, and catalysis. canterbury.ac.nz The coordination of metal ions to the nitrogen sites of the naphthyridine unit is a fundamental step in the self-assembly of these extended networks.
Catalysis and Organocatalysis
The 2,6-naphthyridine scaffold, particularly when functionalized with halogen atoms as in this compound, serves as a versatile building block in modern synthetic chemistry, especially in the field of catalysis. While direct applications of this compound as an organocatalyst are not prominently reported, its role as a precursor in metal-catalyzed cross-coupling reactions is significant for creating more complex molecules, including ligands for catalytic systems. nih.govresearchgate.net
Halogenated naphthyridines are valuable substrates for a range of cobalt-catalyzed cross-coupling reactions. nih.gov These reactions allow for the substitution of the bromine atoms with various alkyl and aryl groups. For instance, CoCl₂ can catalyze the coupling of halogenated naphthyridines with organomagnesium (Grignard) and organozinc reagents. nih.govresearchgate.net This methodology is crucial for the synthesis of polyfunctional naphthyridines, which can then be explored for diverse applications, from materials science to medicinal chemistry. The ability to selectively functionalize the dibrominated scaffold opens pathways to novel derivatives that could act as ligands for other catalytic processes. nih.gov
The general utility of naphthyridine frameworks extends to their use as ligands in transition-metal catalysis. The nitrogen atoms in the naphthyridine core can coordinate with metal centers (such as rhodium, iridium, ruthenium, copper, and nickel), influencing the metal's reactivity and selectivity in various chemical transformations. researchgate.net By using this compound as a starting material, chemists can synthesize custom-designed naphthyridine-based ligands through sequential cross-coupling reactions, attaching specific coordinating groups at the 1- and 4-positions.
Furthermore, the concept of halogen bonding catalysis, where a halogen bond is the key interaction responsible for activating a substrate, is an emerging area in organocatalysis. chemrxiv.org Although specific examples employing this compound as a halogen-bond donor catalyst are yet to be detailed, its structure is theoretically suitable for such applications. The electrophilic regions on the bromine atoms (σ-holes) could potentially activate Lewis basic substrates in asymmetric transformations. mdpi.com
| Application Area | Role of Naphthyridine Derivative | Catalyst/Reagents | Outcome | Reference |
|---|---|---|---|---|
| Cross-Coupling Reactions | Substrate (Precursor) | CoCl₂, Organomagnesium/Organozinc Reagents | Synthesis of polyfunctionalized 2,6-naphthyridines. | nih.govresearchgate.net |
| Ligand Synthesis | Starting Material | Palladium or Cobalt Catalysts, various nucleophiles | Creation of novel naphthyridine-based ligands for transition-metal catalysis. | nih.govresearchgate.net |
| Potential Organocatalysis | Potential Halogen-Bond Donor Catalyst | Lewis Basic Substrates | Theoretical activation of substrates via halogen bonding. | chemrxiv.org |
Spectroscopic and Structural Characterization Methodologies for 1,4 Dibromo 2,6 Naphthyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic compounds, including 1,4-dibromo-2,6-naphthyridine and its analogues. emerypharma.com It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Elucidation and Purity Assessment
Proton (¹H) NMR spectroscopy is instrumental in determining the number and connectivity of hydrogen atoms within a molecule. emerypharma.com For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the heterocyclic rings.
The purity of a sample can also be assessed using ¹H NMR. The presence of unexpected signals may indicate the presence of impurities or residual solvents from the synthesis process. Integration of the proton signals allows for the quantitative determination of the relative ratios of different protons, which can be used to confirm the structure and assess purity.
Table 1: Representative ¹H NMR Data for Naphthyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3-bromo-1-methoxy-2,6-naphthyridine | CDCl₃ | 9.17 (s, 1H, H-5), 8.75 (d, 1H, H-7), 7.94 (d, 1H, H-8), 7.55 (s, 1H, H-4), 4.17 (s, 3H, OCH₃) cdnsciencepub.com |
| 1,6-Naphthyridine | CDCl₃ | 9.28 (d), 9.10 (d), 8.76 (d), 8.28 (d), 7.93 (d), 7.52 (d) chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. oregonstate.edu The carbons bonded to the bromine atoms (C1 and C4) are expected to be shifted to a higher frequency (downfield) compared to the other aromatic carbons. The signals for the quaternary carbons (carbons not bonded to any hydrogen atoms) are typically weaker in intensity.
Table 2: Representative ¹³C NMR Data for Naphthyridine and Related Heterocycles
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,6-dibromo, N,N'(didodecyl)-naphthalenediimide | CDCl₃ | 160.92, 160.29, 139.21, 129.51, 125.58, 124.32, 41.78, 37.28, 32.07, 29.85, 29.77, 29.72, 29.67, 29.48, 29.44, 28.08, 27.24, 27.15, 22.82, 14.23 rsc.org |
| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgrsc.orgnaphthyridine | CDCl₃ | 156.6, 147.2, 139.5, 129.8, 128.9, 126.8, 126.6, 125.1, 123.7, 56.0, 52.5, 46.1, 33.8 nih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further insight into the molecular structure by revealing correlations between different nuclei. harvard.edulibretexts.org
COSY spectra show correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule.
These advanced techniques are particularly useful for unambiguously assigning all proton and carbon signals, especially in complex derivatives of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as C=C and C=N stretching vibrations within the naphthyridine core. The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum at lower wavenumbers. For derivatives of this compound, IR spectroscopy can confirm the introduction of new functional groups by the appearance of their characteristic absorption bands. For instance, the hydrolysis of a dibromo-naphthyridine to a bromo-hydroxy-naphthyridine can be confirmed by the appearance of a C=O stretching band from the tautomeric lactam form. cdnsciencepub.com
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C=N | Stretching | 1690-1640 |
| C-Br | Stretching | 680-515 |
This table is interactive. Click on the headers to sort the data.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)
No specific data on the UV-Visible absorption or fluorescence emission properties of this compound were found in published literature. While studies on other naphthyridine derivatives report their photophysical properties, this information is not applicable to the specified compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
Detailed High-Resolution Mass Spectrometry (HRMS) data, including exact mass determination and fragmentation analysis for this compound, is not available in the reviewed scientific papers and databases.
Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, data regarding its precise molecular and crystal structure, such as lattice parameters and bond angles, are not available.
Computational and Theoretical Investigations of 1,4 Dibromo 2,6 Naphthyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties by calculating the electron density.
A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in 1,4-Dibromo-2,6-naphthyridine. This process finds the lowest energy structure, corresponding to the most probable conformation of the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Given the rigid, fused-ring structure of the naphthyridine core, significant conformational variations are not expected, but the calculations would confirm its planarity and the precise orientation of the bromo substituents.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following values are illustrative examples and not from actual calculations.)
| Parameter | Value |
|---|---|
| C-Br Bond Length | 1.90 Å |
| C-N Bond Length | 1.34 Å |
| C-C Bond Length | 1.40 Å |
| C-N-C Bond Angle | 117° |
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comwikipedia.org A smaller gap generally implies higher reactivity. irjweb.com Calculations would provide the energy levels of these orbitals and visualize their distribution across the molecule.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: The following values are illustrative examples and not from actual calculations.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
An MESP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net This map is invaluable for predicting how the molecule will interact with other species. For this compound, MESP analysis would likely show negative potential around the nitrogen atoms, making them sites for electrophilic attack, and positive potential near the hydrogen atoms.
Natural Bond Orbital (NBO) analysis examines charge transfer and delocalization effects within a molecule by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. wikipedia.org This analysis quantifies the stabilization energy from electron delocalization between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, NBO analysis would reveal the extent of electron delocalization within the aromatic naphthyridine ring system and the electronic interactions involving the bromine and nitrogen atoms.
DFT calculations can accurately predict spectroscopic data. By calculating the magnetic shielding of each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Similarly, by calculating the vibrational modes of the molecule, the Infrared (IR) frequencies and their intensities can be predicted. These theoretical spectra are crucial for interpreting experimental data and confirming the molecule's structure.
Quantum Chemical Calculations for Advanced Material Design (e.g., electron affinities, ionization potentials)
Beyond basic properties, quantum chemical calculations can predict parameters vital for designing new materials. The ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added) are fundamental properties that govern a material's charge transport capabilities. For this compound, these values would indicate its potential for use in organic electronic devices, such as organic semiconductors. A low ionization potential and high electron affinity are often desirable for efficient charge transport.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Extensive searches of scientific literature and computational databases did not yield specific studies employing molecular dynamics (MD) simulations to investigate the dynamic behavior and interactions of this compound. While MD simulations are a powerful tool for understanding the conformational dynamics, solvent effects, and intermolecular interactions of chemical compounds, it appears that this particular molecule has not yet been the subject of such detailed computational investigation.
The absence of published MD simulation data means that insights into the flexibility of the dibrominated naphthyridine ring system, its interactions with solvents of varying polarities, and its potential binding modes with biological macromolecules or other small molecules remain speculative.
Future computational research could apply molecular dynamics simulations to explore several key aspects of this compound's behavior. For instance, simulations in aqueous and non-polar solvents could reveal the influence of the environment on the molecule's conformation and electronic properties. Furthermore, MD simulations could be instrumental in studying the non-covalent interactions, such as halogen bonding and π-stacking, that this compound might form. Such studies would be invaluable for predicting its behavior in various chemical and biological systems and for the rational design of new materials or bioactive agents based on its scaffold.
Given the lack of specific research, no data tables or detailed research findings on the molecular dynamics of this compound can be presented.
Future Research Directions and Emerging Paradigms for 1,4 Dibromo 2,6 Naphthyridine
Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability
While traditional multi-step syntheses of naphthyridine cores have been established, future efforts will concentrate on developing more efficient, sustainable, and scalable routes to 1,4-Dibromo-2,6-naphthyridine. The principles of green chemistry will be central to these innovations, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents.
Key areas for future investigation include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. Future research could adapt existing microwave-promoted methods for other naphthyridine isomers to achieve rapid and efficient cyclization and bromination steps, potentially in a one-pot procedure.
Continuous Flow Chemistry: Transitioning from batch to continuous flow processes offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and potential for automated, high-throughput synthesis. A future flow-based synthesis of this compound would represent a significant advancement for its production on a larger scale.
Catalytic C-H Activation/Halogenation: A paradigm shift from pre-functionalized precursors to direct C-H activation and subsequent halogenation of the 2,6-naphthyridine (B1209661) core is a major goal. This approach would be highly atom-economical. Research into regioselective C-H functionalization using transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) could provide a direct and elegant route to the target compound, bypassing multiple steps. semanticscholar.orgacs.orgdntb.gov.ua
| Methodology | Projected Advantages | Key Research Challenge |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of reaction conditions to ensure high regioselectivity of bromination. |
| Continuous Flow Chemistry | Scalability, enhanced safety, precise process control, automation. | Reactor design to handle solids and prevent clogging; optimization of residence times. |
| Direct C-H Halogenation | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity for the 1- and 4-positions over other C-H bonds. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The two bromine atoms at the C1 and C4 positions of the 2,6-naphthyridine scaffold are poised for a rich and diverse range of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. A critical future research direction is to establish methods for the selective functionalization of these two sites, which would enable the programmed synthesis of complex unsymmetrical molecules.
The reactivity of the C1 and C4 positions is expected to differ due to the electronic influence of the adjacent and distant nitrogen atoms, respectively. The C4 position is electronically similar to the 4-position in pyridine (B92270), making it susceptible to nucleophilic aromatic substitution, while the C1 position is more electronically distinct. This inherent difference can be exploited to achieve site-selectivity. nih.gov
Future derivatization strategies will likely focus on:
Selective Cross-Coupling: Developing catalytic systems (e.g., Palladium or Nickel with tailored ligands) that can selectively activate either the C1-Br or C4-Br bond. nih.govacs.org This would allow for sequential couplings, introducing one substituent at one position, followed by a different substituent at the other. Research into ligand effects, temperature control, and the choice of catalyst speciation will be paramount. acs.org
Stepwise Functionalization: A typical strategy would involve a Suzuki or Stille coupling at the more reactive position under mild conditions, followed by a more forcing condition (e.g., Buchwald-Hartwig amination or Sonogashira coupling) to functionalize the remaining C-Br bond.
Divergent Synthesis: Using this compound as a common precursor to rapidly generate a library of 1,4-disubstituted derivatives with diverse functionalities (aryl, alkyl, amino, alkynyl groups) for screening in materials or medicinal chemistry applications. nih.gov
| Reaction Type | Proposed Condition | Predicted Major Product | Rationale |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, low temperature | 4-Aryl-1-bromo-2,6-naphthyridine | The C4 position is more electronically activated, analogous to 4-halopyridines. nih.govrsc.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, bulky phosphine (B1218219) ligand (e.g., XPhos), NaOtBu | 4-Amino-1-bromo-2,6-naphthyridine | Higher reactivity at the C4 position is expected for nucleophilic attack. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, higher temperature | 1,4-Dialkynyl-2,6-naphthyridine | More forcing conditions likely lead to double substitution. |
Advanced Functional Material Development through 2,6-Naphthyridine Scaffolds
The rigid, planar, and electron-deficient nature of the 2,6-naphthyridine core makes it an excellent candidate for incorporation into advanced functional materials for organic electronics. Using this compound as a key monomer, future research can construct novel conjugated polymers and small molecules with tailored optoelectronic properties.
Conjugated Polymers: Polycondensation of this compound with various bis(boronic ester) or bis(stannane) comonomers via Suzuki or Stille coupling, respectively, can yield a new class of donor-acceptor (D-A) polymers. The electron-withdrawing 2,6-naphthyridine unit can be paired with electron-donating units (e.g., thiophene, fluorene, carbazole) to tune the polymer's HOMO/LUMO energy levels and reduce the bandgap. semanticscholar.org These materials could find applications in:
Organic Field-Effect Transistors (OFETs): The nitrogen atoms can promote n-type or bipolar charge transport, which is less common than p-type transport in organic semiconductors. acs.orgacs.org
Organic Photovoltaics (OPVs): Low bandgap polymers derived from this scaffold could be explored as acceptor or donor materials in bulk heterojunction solar cells.
Small Molecule Semiconductors: The core can be functionalized with solubilizing groups and π-stacking moieties to create small molecules for vacuum-deposited organic light-emitting diodes (OLEDs) or OFETs. The inherent fluorescence of some naphthyridine derivatives suggests potential for use as emissive materials.
Synergistic Integration of Experimental and Computational Approaches in Naphthyridine Research
The advancement of 2,6-naphthyridine chemistry will be significantly accelerated by the close integration of experimental synthesis and computational modeling. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting and understanding the behavior of these molecules before committing to lengthy and resource-intensive lab work. nih.govias.ac.innih.gov
Future synergistic studies will focus on:
Predicting Reactivity and Selectivity: Computational modeling can calculate the charge distribution, bond dissociation energies of the C-Br bonds, and the energy barriers for catalyst oxidative addition at the C1 and C4 positions. This can guide the rational design of ligands and reaction conditions to achieve the desired site-selectivity in cross-coupling reactions.
Designing Optoelectronic Properties: DFT can be used to calculate the HOMO/LUMO energy levels, bandgaps, and absorption/emission spectra of hypothetical polymers and small molecules incorporating the 1,4-disubstituted-2,6-naphthyridine core. This allows for the in silico screening of candidate materials for specific applications in OLEDs, OPVs, and OFETs. dntb.gov.uanih.gov
Understanding Molecular Interactions: Modeling can provide insights into the intermolecular packing of new materials in the solid state, which is crucial for predicting charge transport properties and device performance. aip.org
Role in Emerging Fields (e.g., Quantum Computing Components, Sensors)
Looking further ahead, the unique structural and electronic features of this compound and its derivatives open up possibilities in highly advanced and emerging fields.
Molecular Sensors: The two nitrogen atoms of the 2,6-naphthyridine core can act as a bidentate or bridging coordination site for metal ions. researchgate.net By attaching fluorophores or chromophores to the scaffold via the C1 and C4 positions, it is possible to design highly selective chemosensors. The binding of a target metal ion to the nitrogen atoms could induce a conformational change or an electronic perturbation, leading to a detectable change in the fluorescence or absorption spectrum. researchgate.net This could lead to sensitive and selective sensors for environmental monitoring or biological imaging.
Molecular Electronics and Quantum Components: While highly speculative, the development of precisely defined, rigid, and electronically tunable molecules is a prerequisite for the "bottom-up" construction of molecular-scale electronic components. The ability to create well-defined oligomers or molecular wires from the 1,4-disubstituted-2,6-naphthyridine unit could be a starting point for exploring charge transport through single molecules. The defined quantum states and coherence of such molecular systems are foundational concepts that could, in the long term, be relevant to the development of components for quantum information processing.
Q & A
Basic: What are the common synthetic routes for 1,4-Dibromo-2,6-naphthyridine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound derivatives often involves regioselective bromination or substitution reactions. Key approaches include:
- Direct Bromination : Bromination of naphthyridine precursors using reagents like Br₂ in CCl₄ or HBr/NaNO₂ under controlled conditions. For example, bromination of 1,5-naphthyridine with Br₂ yielded 3-bromo and 3,7-dibromo derivatives, though yields varied (27% and 10%, respectively) depending on reaction time and temperature .
- Intermediate Functionalization : Starting from halogenated precursors, such as 3-amino-1-bromo-4-methyl-2,6-naphthyridine, followed by diazotization and bromination with HBr/NaNO₂ to introduce additional bromine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
